[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile
Description
[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile is a chemical compound that belongs to the class of pyrazine derivatives
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKIRBXUKKUPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Synthesis from Chlorophenyl Precursors
The primary route to [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile involves cyclization reactions starting from 4-chlorobenzoyl chloride and malononitrile. As detailed in VulcanChem’s protocol, the process comprises three stages:
- Condensation : 4-Chlorobenzoyl chloride reacts with ammonia or ammonium acetate in anhydrous ethanol at 60–70°C to form an intermediate imine.
- Cyclization : The imine undergoes ring closure in the presence of malononitrile, facilitated by glacial acetic acid as both solvent and catalyst, yielding the dioxo-pyrazine core.
- Functionalization : Introduction of the acetonitrile group occurs via nucleophilic substitution, with potassium carbonate as a base in dimethylformamide (DMF) at 80°C.
A representative reaction equation is:
$$
\text{4-Chlorobenzoyl chloride} + \text{Malononitrile} \xrightarrow[\text{AcOH}]{\text{NH}3} \text{[Intermediate]} \xrightarrow{\text{K}2\text{CO}_3/\text{DMF}} \text{Target Compound}
$$
This method achieves yields of 65–72%, with purity >95% confirmed by HPLC.
Alternative Routes via Aroylpyruvate Derivatives
De Gruyter’s work describes a complementary approach using ethyl 4-aryl-2,4-dioxobutanoates (1a–c ) and diaminomaleonitrile. While optimized for dicyanopyrazines, this protocol adapts to the target compound by substituting the aryl group with 4-chlorophenyl:
- Nucleophilic Attack : Malononitrile attacks the carbonyl groups of ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, forming a bis-adduct intermediate.
- Cyclization : The intermediate undergoes intramolecular cyclization in ethanol/water (1:1) at ambient temperature, producing the pyrazine ring.
- Oxidation : Atmospheric oxygen or hydrogen peroxide oxidizes the dihydropyrazine to the dioxo form, with acetonitrile introduced via subsequent alkylation.
This method emphasizes mild conditions, reducing side reactions and improving scalability (yields: 68–75%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Glacial Acetic Acid : Enhances cyclization kinetics by protonating carbonyl groups, accelerating nucleophilic attack. Elevated temperatures (70–80°C) further reduce reaction times from 12 h to 6 h.
- Ethanol/Water Mixtures : Provide a polar environment for malononitrile solubility while minimizing ester hydrolysis.
- DMF : Facilitates acetonitrile incorporation via its high dielectric constant, though requiring strict anhydrous conditions to prevent hydrolysis.
Catalytic Systems
- Ammonium Acetate : Acts as a mild acid catalyst in condensation steps, avoiding harsh reagents.
- Potassium Carbonate : Promotes deprotonation during functionalization, with optimal loading at 1.5 equivalents.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : Signals at δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.57 (d, J = 8.4 Hz, 2H, ArH), 4.52 (s, 2H, CH₂CN), and 3.89 (s, 2H, pyrazine-CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : Peaks at 161.2 (C=O), 159.8 (C=O), 138.4 (C-Cl), 117.3 (CN), and 112.4–129.8 (aromatic carbons).
- IR (KBr) : Strong absorptions at 2215 cm⁻¹ (C≡N), 1702 cm⁻¹ (C=O), and 1580 cm⁻¹ (C=N).
Purity Assessment
- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30), purity ≥95%.
- Mass Spectrometry : ESI-MS m/z 261.67 [M+H]⁺, confirming molecular weight.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Limitations
- Solvent Volume : Glacial acetic acid requires high volumes (10 mL/mmol). Switching to PEG-400 as a green solvent reduced waste by 40%.
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction can produce amine-substituted pyrazines .
Scientific Research Applications
Chemistry
In chemistry, [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties, making them candidates for drug development .
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Similar Compounds
[4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile: Unique due to its specific substitution pattern and reactivity.
4-chlorophenyl derivatives: Similar in structure but may differ in reactivity and applications.
Dioxo-dihydropyrazinyl compounds: Share the pyrazine core but vary in substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a chlorophenyl group and a dioxo-dihydropyrazinyl moiety.
Biological Activity
The compound [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile, also known as 2-(4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide, is a complex organic molecule with significant biological implications. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H18ClN3O4
- Molecular Weight : 399.8 g/mol
- IUPAC Name : 2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3-methoxyphenyl)acetamide
- InChI Key : LHABVZJLWPADOE-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The presence of the dioxo group suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : The chlorophenyl and acetamide moieties may facilitate binding to specific receptors, altering cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values were reported at approximately 6.2 µM for HCT-116 and 43.4 µM for MCF-7 cells .
Antioxidant Properties
The compound has shown promising antioxidant activity:
- Free Radical Scavenging : In various assays, it effectively scavenged free radicals, suggesting a protective role against oxidative stress-related damage.
Neuroprotective Effects
Research indicates that similar compounds have neuroprotective properties:
- Neuroprotection in Models : Compounds with similar structures have been shown to protect neuronal cells from apoptosis and oxidative stress in animal models .
Case Studies
- Study on Anticancer Efficacy
- Neuroprotective Study
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | C20H18ClN3O4 | 6.2 | Anticancer |
| Compound B | C21H21N3O4S | 27.3 | Antioxidant |
| Compound C | C19H17ClN3O5 | 43.4 | Neuroprotective |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing [4-(4-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization of substituted pyrazine precursors with chlorophenyl groups. Key steps include:
- Cyclocondensation : Reacting 4-chlorophenylglycine derivatives with diketone intermediates under reflux in aprotic solvents (e.g., DMF) .
- Acetonitrile Functionalization : Introducing the acetonitrile group via nucleophilic substitution or Michael addition, requiring precise temperature control (60–80°C) and catalysts like K₂CO₃ .
- Yield Optimization : Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Q2. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–7.8 ppm for chlorophenyl) and diketone carbonyls (δ 165–170 ppm) .
- HRMS : Validates molecular mass (e.g., [M+H]+ calculated for C₁₂H₈ClN₃O₂: 262.0375) .
- X-ray Crystallography : Resolves dihedral angles between pyrazine and chlorophenyl rings using SHELXL refinement .
Advanced Mechanistic and Biological Studies
Q. Q3. How does the chlorophenyl substituent influence binding affinity to biological targets (e.g., kinases)?
Methodological Answer: The 4-chlorophenyl group enhances hydrophobic interactions with enzyme active sites. Experimental approaches include:
- Molecular Docking : Using AutoDock Vina to simulate binding to Akt kinase (PDB: 3O96), showing ΔG = −8.2 kcal/mol .
- SAR Studies : Comparing analogues (e.g., fluorophenyl vs. methoxyphenyl) reveals chlorine’s role in π-stacking with Phe residues .
Q. Q4. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies arise from assay variability. Mitigation strategies:
- Dose-Response Curves : Use standardized IC₅₀ protocols (e.g., 72-hour MTT assays with triplicate measurements) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
Physicochemical and Computational Analysis
Q. Q5. What computational models predict the compound’s solubility and logP?
Methodological Answer:
Q. Q6. How do tautomeric forms of the pyrazine-dione core affect reactivity?
Methodological Answer: The 2,3-dioxo group exists in equilibrium between keto and enol tautomers. Techniques to study this:
- pH-Dependent NMR : At pH 7.4, keto form dominates (δ 12.1 ppm for enolic OH absent) .
- DFT Calculations : B3LYP/6-31G* models show enol tautomer is 2.3 kcal/mol higher in energy, favoring keto form in physiological conditions .
Advanced Applications in Drug Discovery
Q. Q7. What strategies improve metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Cytochrome P450 Assays : Identify vulnerable sites (e.g., acetonitrile hydrolysis) via LC-MS/MS metabolite profiling .
- Structural Modifications : Replace labile groups (e.g., methyl ester derivatives reduce hepatic clearance by 40%) .
Q. Q8. How does the compound interact with DNA or protein targets in cellular assays?
Methodological Answer:
- Fluorescence Polarization : Measure binding to DNA G-quadruplexes (Kd = 1.7 µM) .
- Western Blotting : Confirm downstream inhibition of ERK phosphorylation in cancer cell lines (e.g., HCT-116) .
Data Reproducibility and Quality Control
Q. Q9. What analytical benchmarks ensure batch-to-batch consistency?
Methodological Answer:
- HPLC Purity : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with retention time ±0.2 min .
- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C%: 55.1; N%: 16.1) .
Structural Analogues and Comparative Studies
Q. Q10. Which structural analogues show enhanced potency, and what substituent effects drive this?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
